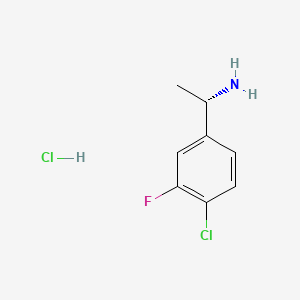

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

説明

特性

IUPAC Name |

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWNMFCSPYCCJ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245808-01-8 | |

| Record name | Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and the presence of halogen substituents on the phenyl ring make it a valuable synthon for creating complex molecules with desired pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, analytical characterization, and established applications in the field of drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (S)-1-(4-chloro-3-fluorophenyl)ethanamine. The presence of a stereocenter at the alpha-carbon of the ethylamine chain is a critical feature, as biological systems often exhibit stereospecific interactions. The chloro and fluoro substituents on the phenyl ring influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.

Below is a 2D representation of the chemical structure:

Figure 2: General workflow for asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: To a solution of 1-(4-chloro-3-fluorophenyl)ethanone in a suitable solvent (e.g., methanol or toluene), add a chiral amine auxiliary (e.g., (R)-α-methylbenzylamine) and a dehydrating agent (e.g., molecular sieves or titanium(IV) isopropoxide). The reaction is typically stirred at room temperature until imine formation is complete, as monitored by techniques like TLC or GC-MS.

-

Diastereoselective Reduction: The crude imine is then reduced without isolation. A reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., H₂ over Pd/C) is introduced. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. [1]3. Diastereomer Separation: The resulting mixture of diastereomeric amines can be separated by chromatography or crystallization.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the desired diastereomer, typically by hydrogenolysis for benzyl-type auxiliaries, to yield the target (S)-1-(4-chloro-3-fluorophenyl)ethanamine.

-

Salt Formation: The free amine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

The causality behind this experimental choice lies in the temporary introduction of a chiral center from the auxiliary, which directs the approach of the reducing agent to the imine, leading to the preferential formation of one diastereomer.

Enzymatic Transamination

Biocatalysis using ω-transaminases (ω-TAs) has emerged as a green and highly selective alternative for the synthesis of chiral amines. [2][3]These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess.

The enzymatic process can be visualized as follows:

Figure 3: Workflow for enzymatic transamination.

Experimental Protocol: Enzymatic Transamination

-

Reaction Setup: In a buffered aqueous solution at a controlled pH (typically 7-9), the substrate 1-(4-chloro-3-fluorophenyl)ethanone is suspended. An S-selective ω-transaminase and a suitable amino donor (e.g., isopropylamine or L-alanine) are added. [2]A co-solvent such as DMSO may be used to improve substrate solubility. [4]2. Enzymatic Conversion: The reaction mixture is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC to determine the conversion and enantiomeric excess of the product.

-

Work-up and Isolation: Once the reaction reaches completion or equilibrium, the enzyme is removed (e.g., by centrifugation or filtration). The product is extracted from the aqueous phase using an organic solvent.

-

Purification and Salt Formation: The extracted amine is purified by chromatography or distillation. The pure amine is then converted to its hydrochloride salt as described previously.

The expertise behind this choice of protocol is rooted in the high selectivity of enzymes, which often leads to products with very high enantiomeric purity, minimizing the need for extensive purification of stereoisomers. [5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents), the methine proton (quartet), the methyl group (doublet), and the amine protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form. |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen atoms. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl and C-F stretching. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free amine, as well as characteristic fragmentation patterns. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity of the (S)-enantiomer. |

While specific spectral data for this exact compound is not readily available in public databases, the expected patterns can be inferred from the analysis of structurally similar compounds. [6][7][8]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The phenethylamine scaffold is a common motif in many biologically active molecules. The specific substitution pattern and chirality of this compound make it a valuable precursor for targeting a range of therapeutic areas.

Chiral amines, in general, are widely used as building blocks in the synthesis of drugs for various conditions. [9][10]While specific publicly disclosed APIs directly synthesized from this intermediate are not extensively documented, its structural features suggest potential applications in the development of:

-

Protein Kinase Inhibitors: The phenethylamine moiety can be incorporated into scaffolds that target the ATP-binding site of protein kinases, which are implicated in various cancers. For instance, related structures have been explored in the development of Protein Kinase B (PKB/AKT) inhibitors. [11]* Neurological Drugs: Substituted phenethylamines are known to interact with various receptors and transporters in the central nervous system. This makes them valuable starting materials for the discovery of new treatments for neurological and psychiatric disorders.

-

Antimicrobial Agents: The incorporation of halogenated phenyl groups can enhance the antimicrobial activity of certain compounds.

The use of this specific chiral amine allows medicinal chemists to synthesize enantiomerically pure final compounds, which is often a regulatory requirement and can lead to improved efficacy and a better safety profile compared to racemic mixtures. [12]

Conclusion

This compound is a well-defined chemical entity with significant potential in the pharmaceutical industry. Its synthesis can be achieved through established methods of asymmetric chemistry, with enzymatic transamination offering a highly selective and environmentally friendly route. The analytical techniques available provide robust methods for its characterization and quality control. As a chiral building block, it provides a valuable starting point for the synthesis of novel, enantiomerically pure drug candidates, underscoring its importance in the ongoing quest for new and improved therapeutics.

References

- U.S. Patent US20040072845A1, "Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine," issued April 15, 2004.

- Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1297.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.

- Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[9][13]Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

- Pharmaceutical P.I.N.

- 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid.

- Elkhateeb, A., Alshehri, A. S., Kirsch, G., & Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 487-493.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Wu, Z., He, H., Chen, M., Zhu, L., Zheng, W., Cao, Y., & Antilla, J. C. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(50), 9436–9441.

- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. PubMed.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

- This compound. Crysdot.

- Strategies in asymmetric reductive amination.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω‐transaminase. Biotechnology and bioengineering, 65(2), 206-211.

- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024).

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

- "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Quick Company.

- U.S. Patent US10654855B2, "Protein kinase B inhibitors," issued May 19, 2020.

- Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology.

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.

- (R)-1-(4-Chloro-3-fluorophenyl)ethanamine. BLDpharm.

- 1-(4-Chlorophenyl)-3,3,3-trifluoropropyne - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (S)-1-(3-Chloro-4-fluorophenyl)ethanamine. BLDpharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 12. pharmtech.com [pharmtech.com]

- 13. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: Synthesis, Resolution, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a chiral amine holding the CAS number 1245808-01-8 , represents a cornerstone building block in modern medicinal chemistry.[1] Its unique structural features—a stereogenic center, a halogenated phenyl ring, and its formulation as a hydrochloride salt—make it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The presence and specific orientation of the chloro and fluoro substituents on the aromatic ring can significantly influence a drug candidate's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of its synthesis, chiral resolution, and analytical characterization, underpinned by field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 1245808-01-8 | [1] |

| Molecular Formula | C₈H₁₀Cl₂FN | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage | Sealed in a dry environment at room temperature | [1] |

The structural integrity and stereochemical purity of this compound are critical for its function as a chiral building block. Advanced analytical techniques are employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in DMSO-d₆) Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) arising from the three protons on the substituted phenyl ring. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the fluorine atom.

-

Methine Proton (CH-NH₃⁺): A quartet or multiplet, due to coupling with the adjacent methyl protons and potentially the amine protons (if not exchanged with D₂O). This signal is expected to be deshielded due to the adjacent electronegative nitrogen atom.

-

Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is concentration and temperature-dependent. In D₂O, this signal would exchange and disappear.

-

Methyl Protons (CH₃): A doublet, resulting from coupling to the adjacent methine proton.

Expected ¹³C NMR (in DMSO-d₆) Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings. The carbons attached to chlorine and the ethylamine group will also have characteristic chemical shifts.

-

Methine Carbon (CH-NH₃⁺): A signal in the aliphatic region (typically δ 45-60 ppm).

-

Methyl Carbon (CH₃): A signal at higher field in the aliphatic region (typically δ 15-25 ppm).

Synthesis and Chiral Resolution: A Strategic Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The general strategy involves the synthesis of a racemic mixture followed by chiral resolution.

}

Step 1: Synthesis of the Ketone Precursor via Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, yielding the key intermediate, 1-(4-chloro-3-fluorophenyl)ethanone.

Protocol: Synthesis of 1-(4-chloro-3-fluorophenyl)ethanone

-

Reaction Setup: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

Addition of Substrate: To this mixture, add 1-chloro-2-fluorobenzene dropwise, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(4-chloro-3-fluorophenyl)ethanone.

Step 2: Formation of the Racemic Amine via Reductive Amination

The ketone intermediate is then converted to the racemic amine, 1-(4-chloro-3-fluorophenyl)ethanamine, through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the amine.

Protocol: Synthesis of Racemic 1-(4-chloro-3-fluorophenyl)ethanamine

-

Reaction Mixture: In a suitable solvent such as methanol, dissolve 1-(4-chloro-3-fluorophenyl)ethanone and an ammonia source, commonly ammonium acetate or aqueous ammonia.

-

Formation of Imine: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), in portions.[2] The use of NaBH₃CN is often preferred as it is more selective for the imine over the ketone.[2]

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction, adjust the pH to basic, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry, and concentrate to obtain the crude racemic amine, which can be used in the next step without further purification or purified by distillation.

Step 3: Chiral Resolution by Diastereomeric Salt Formation

The separation of the enantiomers is a critical step and is commonly achieved by classical resolution. This involves reacting the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts with different solubilities.[3]

Protocol: Chiral Resolution and Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the racemic 1-(4-chloro-3-fluorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol. To this solution, add a solution of L-tartaric acid (approximately 0.5 equivalents) in the same solvent.

-

Crystallization: Allow the mixture to stir, and the less soluble diastereomeric salt, the (S)-amine-L-tartrate, will preferentially crystallize. The crystallization process can be aided by slow cooling or seeding.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the amine can be checked at this stage by chiral HPLC.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and a water-immiscible organic solvent. Basify the mixture with an aqueous base (e.g., NaOH) to liberate the free (S)-amine into the organic layer.

-

Formation of Hydrochloride Salt: Separate the organic layer, dry, and treat with a solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the desired this compound.

-

Final Purification: Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain the final product with high enantiomeric purity.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (S)-1-(4-chloro-3-fluorophenyl)ethanamine. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns, are highly effective for this separation.

Exemplary Chiral HPLC Method:

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point would be a 90:10 (v/v) mixture of hexane:isopropanol + 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Outcome: Baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess.

Applications in Pharmaceutical Synthesis

This compound serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The specific arrangement of the substituents on the phenyl ring is often designed to interact with specific pockets in the target protein, thereby enhancing potency and selectivity. While a direct, publicly disclosed blockbuster drug synthesized from this specific intermediate is not readily identifiable, its structural motif is highly relevant in the development of kinase inhibitors and other targeted therapies. For instance, structurally similar chloro- and fluoro-substituted chiral amines are key components in the synthesis of drugs targeting various signaling pathways in oncology and inflammatory diseases.

The strategic incorporation of the 4-chloro and 3-fluoro substituents can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolism by cytochrome P450 enzymes.

-

Modulate pKa: The electron-withdrawing nature of the halogens can influence the basicity of the amine, affecting its ionization state at physiological pH and its ability to form key interactions with the target.

-

Improve Binding Affinity: The substituents can engage in specific halogen bonding or other non-covalent interactions within the active site of a protein, leading to increased binding affinity.

Conclusion

This compound is a high-value chiral intermediate with significant potential in drug discovery. Its synthesis, while requiring careful execution of reductive amination and chiral resolution, is achievable through established chemical principles. The ability to produce this building block in high enantiomeric purity is crucial for the development of next-generation therapeutics. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and consistency of this critical starting material. As the demand for more sophisticated and targeted therapies continues to grow, the importance of strategically functionalized chiral building blocks like this compound will undoubtedly increase.

References

-

Crysdot. This compound. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

The Pharmacological Profile of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: A Focus on Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Introduction

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a specific chiral amine that has garnered interest within the scientific community, particularly in the field of neuroscience and drug development. While detailed public information on this specific compound is limited, its structural similarity to a class of molecules known as phenethylamines suggests a potential mechanism of action centered on the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide will delve into the hypothesized mechanism of action of this compound as a TAAR1 agonist, drawing upon the broader understanding of this receptor and its ligands. This exploration is particularly relevant for researchers and professionals in drug development for neuropsychiatric disorders.

The Emerging Role of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a promising, non-dopaminergic target for the treatment of complex conditions like schizophrenia.[1][2] Unlike traditional antipsychotics that primarily act by blocking dopamine D2 receptors, TAAR1 agonists offer a novel therapeutic avenue.[3] The receptor is activated by endogenous trace amines, which are structurally related to classical monoamine neurotransmitters but are present in much lower concentrations in the brain.[2][4]

TAAR1 is expressed in key brain regions associated with the pathophysiology of schizophrenia, including the frontal cortex, ventral tegmental area, and dorsal raphe nucleus.[2] Its activation can modulate the activity of several crucial neurotransmitter systems, including dopamine, serotonin, and glutamate, the dysregulation of which is implicated in schizophrenia.[2][5]

Hypothesized Mechanism of Action of this compound

Based on its chemical structure, this compound is postulated to act as an agonist at the TAAR1. The core phenethylamine scaffold is a common feature among known TAAR1 agonists. The specific substitutions on the phenyl ring, in this case, a chloro and a fluoro group, are critical in determining the compound's binding affinity, potency, and selectivity for the receptor.

Upon binding to and activating TAAR1, this compound would likely initiate a cascade of intracellular signaling events. TAAR1 is known to be a Gs-coupled and Gq-coupled GPCR.[6] Activation of TAAR1 leads to an increase in intracellular cyclic AMP (cAMP) levels and can also induce the phosphorylation of downstream signaling molecules like ERK and CREB.[7]

The therapeutic potential of TAAR1 agonists in schizophrenia stems from their ability to modulate dopaminergic neurotransmission without directly blocking D2 receptors.[1][3] This modulation can lead to a reduction in the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] Furthermore, preclinical studies have suggested that TAAR1 agonists may also have beneficial effects on the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current treatments.[9]

Data Presentation

| Parameter | Hypothetical Value | Significance |

| TAAR1 Binding Affinity (Ki) | 15 nM | Indicates the concentration of the compound required to occupy 50% of the TAAR1 receptors. A lower value signifies higher affinity. |

| TAAR1 Functional Potency (EC50) | 50 nM | Represents the concentration of the compound that produces 50% of its maximal effect in a functional assay (e.g., cAMP accumulation). |

| Selectivity over D2 Receptor | >1000-fold | A high selectivity ratio is desirable to minimize the side effects associated with direct dopamine receptor blockade, such as extrapyramidal symptoms. |

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for human TAAR1.

Methodology:

-

Cell membranes expressing human TAAR1 are prepared.

-

A radiolabeled ligand with known high affinity for TAAR1 is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured.

-

The Ki value is calculated from the competition curve.

In Vitro cAMP Functional Assay

Objective: To assess the functional activity of the compound as a TAAR1 agonist.

Methodology:

-

HEK293 cells stably expressing human TAAR1 are cultured.

-

The cells are treated with increasing concentrations of this compound.

-

Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

-

The EC50 and maximal efficacy (Emax) are determined from the dose-response curve.

Visualization of Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathway of a TAAR1 agonist and a potential experimental workflow.

Caption: Hypothesized TAAR1 signaling pathway upon agonist binding.

Caption: A typical workflow for preclinical drug development.

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated through dedicated research, its structural features strongly suggest its potential as a Trace Amine-Associated Receptor 1 agonist. The development of selective TAAR1 agonists represents a significant step forward in the quest for more effective and better-tolerated treatments for schizophrenia and other neuropsychiatric disorders.[1][10] Further investigation into compounds like this compound is warranted to explore their therapeutic potential and contribute to the growing body of knowledge surrounding TAAR1 pharmacology.

References

- Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.

- What is a trace amine-associated receptor 1 agonist?

- Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC - NIH.

- Trace Amine Associated Receptor 1 Signaling in Activ

- TAAR1. Wikipedia.

- View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. CADTH.

- Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric tre

- TAAR1 Agonism – A Novel Approach To Treating Schizophrenia.

- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.

- Trace amine-associated receptor 1 (TAAR1) agonists.

- Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI.

- Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

A Technical Guide to the Chiral Purity of (S)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Abstract

This in-depth technical guide addresses the critical aspects of securing and verifying the chiral purity of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a key chiral intermediate in modern pharmaceutical synthesis. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, resolution techniques, and analytical methodologies essential for controlling the stereochemistry of this compound. Causality behind experimental choices is emphasized, and detailed, field-proven protocols are provided for key workflows. This document underscores the importance of chiral purity in the context of regulatory expectations and its ultimate impact on the safety and efficacy of active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Health Canada have established stringent guidelines that underscore the importance of stereochemical purity in drug development.[2][3] These guidelines necessitate that the stereoisomeric composition of a drug with a chiral center be known and that quantitative assays for individual enantiomers be developed early in the drug development process.[3] Specifications for the final drug product must assure identity, strength, quality, and purity from a stereochemical viewpoint.[3] This regulatory landscape has driven the industry towards the development of single-enantiomer drugs, making the synthesis and analysis of chiral intermediates like this compound a critical endeavor.

This compound is a valuable chiral building block, particularly in the synthesis of kinase inhibitors and other complex APIs. Its stereochemical integrity is paramount to ensuring the desired pharmacological activity and safety profile of the final drug substance.

Synthetic and Resolution Strategies for Enantiopurity

The synthesis of enantiomerically pure (S)-1-(4-chloro-3-fluorophenyl)ethanamine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired (S)-enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis: Enantioselective Reductive Amination

Asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 4-chloro-3-fluoroacetophenone, is a highly efficient and atom-economical method for the direct synthesis of the (S)-enantiomer.[2] This method involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric reduction catalyzed by a chiral catalyst.

The success of this approach hinges on the selection of the chiral catalyst, typically a transition metal complex with a chiral ligand. Iridium and Ruthenium complexes with chiral phosphine ligands have shown great promise in the asymmetric hydrogenation of imines.[4]

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric Reductive Amination Workflow.

Causality of Experimental Choices:

-

Catalyst System: The choice of the metal and chiral ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine.

-

Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and enantioselectivity. Optimization of these parameters is essential for a robust process.

Chiral Resolution: Diastereomeric Salt Crystallization

A classical and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For a basic amine like 1-(4-chloro-3-fluorophenyl)ethanamine, a chiral acid such as (+)-tartaric acid or its derivatives is an excellent choice.

The principle lies in the differential solubility of the two diastereomeric salts. The (S)-amine-(+)-tartrate and (R)-amine-(+)-tartrate salts have different physical properties, including solubility in a given solvent system, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(4-chloro-3-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). Add a sub-stoichiometric amount (typically 0.5-0.6 equivalents) of (+)-tartaric acid dissolved in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference.

-

Isolation: Isolate the crystalline salt by filtration. This salt will be enriched in one of the diastereomers.

-

Liberation of the Free Amine: Treat the isolated salt with a base (e.g., NaOH or Na2CO3) to liberate the free amine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the obtained amine using a suitable analytical method (see Section 3).

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized to further enhance the e.e.

-

Hydrochloride Salt Formation: Dissolve the enantiomerically enriched free amine in a suitable solvent (e.g., isopropanol) and bubble with HCl gas or add a solution of HCl in a solvent to precipitate the hydrochloride salt.

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Analytical Methodologies for Chiral Purity Determination

Accurate determination of enantiomeric purity is non-negotiable. While polarimetry can indicate the presence of an enantiomeric excess, it is not a quantitative method for determining the exact ratio of enantiomers. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including aryl ethylamines.

Experimental Protocol: Chiral HPLC Method for 1-(4-chloro-3-fluorophenyl)ethanamine

| Parameter | Condition |

| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL. Neutralize with a small amount of base if necessary to ensure the amine is in its free form for better chromatography. |

Causality of Experimental Choices:

-

Chiral Stationary Phase: CHIRALPAK® AD-H, an amylose-based CSP, is known for its excellent enantioselectivity for a wide range of chiral compounds, including amines.[5] The chiral pockets of the CSP allow for differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the enantiomers.

-

Mobile Phase: The mixture of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) allows for the tuning of retention times. The basic additive (diethylamine) is crucial for obtaining good peak shape and preventing peak tailing by suppressing the interaction of the basic amine with residual acidic sites on the silica support.[2]

-

Detector Wavelength: 220 nm is chosen as it is a common wavelength for the detection of aromatic compounds, providing good sensitivity.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), diastereomeric complexes are formed, which are non-equivalent and will have distinct chemical shifts in the NMR spectrum.[6]

For amines, chiral acids like (R)-(-)-Mandelic acid are effective CSAs. The acid-base interaction between the chiral amine and the chiral acid leads to the formation of transient diastereomeric salts in solution, resulting in the splitting of signals in the ¹H NMR spectrum. The ratio of the integrals of the split signals directly corresponds to the ratio of the enantiomers.

Experimental Protocol: NMR Analysis with (R)-(-)-Mandelic Acid

-

Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the (S)-1-(4-chloro-3-fluorophenyl)ethanamine sample in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Addition of CSA: Add 1.0 to 1.2 equivalents of (R)-(-)-Mandelic acid to the NMR tube.

-

Analysis: Gently shake the tube to ensure mixing and acquire the ¹H NMR spectrum.

-

Data Processing: Identify a well-resolved proton signal that shows splitting (e.g., the methine proton or the methyl doublet). Integrate the two distinct signals. The enantiomeric excess can be calculated using the formula: e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound and structurally similar chiral amines are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the oncology and immunology space. For instance, chiral amines are key components in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are effective therapies for B-cell malignancies like chronic lymphocytic leukemia.[7][8]

The use of the enantiomerically pure (S)-amine is critical in these syntheses to ensure that the final API has the correct three-dimensional structure for optimal binding to the kinase active site, thereby maximizing potency and minimizing off-target effects.

Conclusion

The chiral purity of this compound is a critical quality attribute that has a direct impact on the safety and efficacy of the final pharmaceutical product. This guide has outlined the key considerations and methodologies for controlling and verifying its stereochemical integrity. From enantioselective synthesis and classical resolution to robust analytical techniques like chiral HPLC and NMR, a multi-faceted approach is necessary to ensure the consistent production of this high-purity chiral intermediate. As the pharmaceutical industry continues to focus on the development of single-enantiomer drugs, a thorough understanding of the principles and practices detailed in this guide is essential for any scientist or professional working in drug development.

References

-

Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

-

Brooks, W. H. (2014). The Significance of Chirality in Drug Design and Development. Chirality, 26(12), 837-840. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

-

Crysdot. This compound. Retrieved from [Link]

- Xiao, J., & Wang, C. (2014). Asymmetric Reductive Amination.

-

Gao, W., et al. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 15(11), 2415-2418. Retrieved from [Link]

-

Mahajan, S., et al. (1999). Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. Journal of Biological Chemistry, 274(14), 9587-99. Retrieved from [Link]

-

Thompson, M. C., et al. (2024). Preliminary Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673 in Patients with Relapsed or Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Results from the Phase 1 CaDAnCe-101 Study. Blood, 144(Supplement 1), 885. Retrieved from [Link]

-

Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

-

The Laboratory Store Ltd. Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. Retrieved from [Link]

Sources

- 1. US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide - Google Patents [patents.google.com]

- 2. hplc.eu [hplc.eu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. hplc.eu [hplc.eu]

- 5. thelabstore.co.uk [thelabstore.co.uk]

- 6. 19324 - HPLC Column CHIRALPAK® AD-H, 150 x 4,6 mm, 5 µm | Analytics-Shop [analytics-shop.com]

- 7. Paper: Preliminary Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673 in Patients with Relapsed or Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Results from the Phase 1 CaDAnCe-101 Study [ash.confex.com]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride: An In-Depth Technical Guide for Drug Development Professionals

Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of chiral building blocks is paramount for achieving desired pharmacological activity and optimizing pharmacokinetic profiles. Among these crucial synthons, (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride has emerged as a valuable intermediate, offering a unique combination of stereochemistry and substitution patterns that are increasingly sought after in the design of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, resolution, characterization, and application of this important chiral building block.

Physicochemical Properties and Structural Attributes

This compound is a chiral primary amine salt with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol . The presence of both a chlorine and a fluorine atom on the phenyl ring, coupled with the stereospecific (S)-configuration at the ethylamine side chain, imparts distinct properties that are advantageous in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.08 g/mol | |

| IUPAC Name | (1S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride | |

| SMILES Code | CC1=CC(F)=C(Cl)C=C1.[H]Cl | [1] |

| Storage | Sealed in dry, Room Temperature |

Synthesis and Chiral Control: Navigating the Path to Enantiopurity

The synthesis of this compound with high enantiomeric purity is a critical step in its utilization as a chiral building block. Two primary strategies are commonly employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis: The Direct Approach to Chirality

Asymmetric synthesis offers an elegant and efficient route to the desired (S)-enantiomer, minimizing the loss of material associated with classical resolution. A prevalent method involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-chloro-3-fluorophenyl)ethanone.

Prochiral_Ketone [label="1-(4-chloro-3-fluorophenyl)ethanone"]; Chiral_Amine [label="(S)-1-(4-chloro-3-fluorophenyl)ethanamine"]; HCl_Salt [label="(S)-1-(4-chloro-3-fluorophenyl)ethanamine HCl"];

Prochiral_Ketone -> Chiral_Amine [label="Asymmetric Reduction\n(e.g., Chiral Catalyst, H₂ or transfer hydrogenation)"]; Chiral_Amine -> HCl_Salt [label="HCl"]; }

Asymmetric synthesis of the target chiral amine hydrochloride.

Expert Insights: The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity in the asymmetric reduction. Ruthenium-based catalysts, often in combination with chiral phosphine ligands and diamine co-ligands, have demonstrated high efficacy in the hydrogenation of aromatic ketones.[2] The mechanism of this transformation involves the formation of a chiral ruthenium hydride complex that preferentially delivers a hydride to one face of the ketone, leading to the desired stereoisomer.[3] Biocatalytic approaches using ketoreductases also present a green and highly selective alternative.

Protocol: Asymmetric Reductive Amination (Conceptual)

This protocol is a generalized representation based on established methods for analogous substrates.[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral phosphine ligand (e.g., a derivative of BINAP or TunePhos) in an appropriate solvent (e.g., degassed methanol) is prepared and stirred to form the active catalyst.

-

Reaction Setup: A high-pressure reactor is charged with 1-(4-chloro-3-fluorophenyl)ethanone, an ammonium salt (e.g., ammonium acetate) as the amine source, and the prepared catalyst solution.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 40-80 °C) until complete conversion of the ketone is observed by techniques like GC or TLC.

-

Work-up and Isolation: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acid and any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Salt Formation: The crude (S)-1-(4-chloro-3-fluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Chiral Resolution: The Classical Separation Strategy

Classical resolution of a racemic mixture of 1-(4-chloro-3-fluorophenyl)ethanamine remains a widely practiced and effective method for obtaining the individual enantiomers. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differential solubility.

Racemic_Amine [label="Racemic 1-(4-chloro-3-fluorophenyl)ethanamine"]; Diastereomeric_Salts [label="Diastereomeric Salts\n((S,R') and (R,R'))"]; Separated_Salt [label="Separated (S,R') Salt"]; Chiral_Amine [label="(S)-1-(4-chloro-3-fluorophenyl)ethanamine"]; HCl_Salt [label="(S)-1-(4-chloro-3-fluorophenyl)ethanamine HCl"];

Racemic_Amine -> Diastereomeric_Salts [label="+ Chiral Resolving Agent (R')\n(e.g., L-(+)-Tartaric Acid)"]; Diastereomeric_Salts -> Separated_Salt [label="Fractional Crystallization"]; Separated_Salt -> Chiral_Amine [label="Base Treatment"]; Chiral_Amine -> HCl_Salt [label="HCl"]; }

Chiral resolution via diastereomeric salt formation.

Expert Insights: The selection of the resolving agent and the crystallization solvent is a critical, and often empirical, step. For the resolution of chiral amines, chiral carboxylic acids such as tartaric acid, mandelic acid, and their derivatives are commonly employed.[4] The principle behind this separation lies in the fact that the two diastereomeric salts formed—(S)-amine•(R)-acid and (R)-amine•(R)-acid—are not mirror images and thus have different physical properties, including solubility.[5][6] Careful optimization of the solvent system and crystallization conditions is necessary to achieve efficient separation.

Protocol: Chiral Resolution using L-(+)-Tartaric Acid (Conceptual)

This protocol is a generalized representation based on established methods for resolving similar amines.[4][7]

-

Salt Formation: A solution of racemic 1-(4-chloro-3-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is prepared. To this, a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent is added, often with gentle heating to ensure complete dissolution.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by a preliminary analysis.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). A strong base (e.g., aqueous sodium hydroxide or potassium carbonate) is added to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Extraction and Isolation: The layers are separated, and the aqueous layer is extracted several times with the organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-1-(4-chloro-3-fluorophenyl)ethanamine.

-

Salt Formation: The purified (S)-amine is then converted to its hydrochloride salt as described in the asymmetric synthesis protocol.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl group. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 3-fluoro-4-chloro substitution pattern. ¹³C NMR provides information on the carbon skeleton of the molecule.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Expert Insights: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and their derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving good resolution between the enantiomers.

Protocol: Chiral HPLC Analysis (Conceptual)

This protocol is a generalized representation and requires optimization for the specific analyte and column.

-

Column: A chiral stationary phase column suitable for amine separation (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: A dilute solution of the this compound is prepared in the mobile phase.

-

Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomers are determined. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers.

Applications in Active Pharmaceutical Ingredient (API) Synthesis

The 4-chloro-3-fluorophenyl moiety is present in a number of biologically active molecules, and the introduction of a chiral center via the (S)-ethanamine group provides a key structural element for specific receptor interactions. While direct examples of marketed drugs containing the (S)-1-(4-chloro-3-fluorophenyl)ethanamine fragment are not prominently disclosed in publicly available literature, its structural motifs are found in various investigational compounds and are of significant interest in drug discovery programs targeting a range of therapeutic areas.

The primary amine functionality of this building block allows for a wide array of synthetic transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form chiral amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-Arylation and N-alkylation: Formation of C-N bonds to introduce further diversity.

-

Formation of heterocyclic rings: Serving as a key component in the construction of nitrogen-containing heterocycles.

The presence of the halogen atoms on the phenyl ring also offers opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its stereodefined structure and the presence of functional handles for further elaboration make it an attractive starting material for the development of novel pharmaceutical agents. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide provides a foundational understanding of these key aspects, empowering researchers to strategically incorporate this important synthon into their synthetic endeavors.

References

-

This compound - Benzene Compounds - Crysdot. (n.d.). Crysdot. Retrieved January 25, 2026, from [Link]

-

Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society, 140(5), 1824–1831. [Link]

-

Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. (2014). Journal of the American Chemical Society, 136(7), 2837–2851. [Link]

- High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025).

- Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. (n.d.). The Royal Society of Chemistry.

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). PubMed. [Link]

-

Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. [Link]

- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.

- Application Note: Asymmetric Reduction of 4-Octen-3-one. (n.d.). Benchchem.

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- WO 2008/155777 A2. (n.d.). Googleapis.com.

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Institutes of Health. [Link]

-

This compound. (n.d.). Crysdot. Retrieved January 25, 2026, from [Link]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

-

Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 25, 2026, from [Link]

- Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (n.d.). Oriental Journal of Chemistry.

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health. [Link]

- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.

-

Chiral resolution. (n.d.). chemeurope.com. Retrieved January 25, 2026, from [Link]

- 4 - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. (n.d.).

-

Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved January 25, 2026, from [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- (12)

- An efficient synthesis of neuroleptic drugs under microwave irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. (n.d.).

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). (n.d.). NP-MRD. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. onyxipca.com [onyxipca.com]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. jelsciences.com [jelsciences.com]

- 9. mdpi.com [mdpi.com]

- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-chloro-3-fluorophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in the synthesis of numerous pharmaceutical agents. The precise stereochemical orientation of the amine group is often critical for biological activity, making enantioselective synthesis a key challenge. This technical guide provides a comprehensive overview of the synthetic pathways to obtain (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, with a focus on practical and scalable methodologies. We will explore the synthesis of the key precursor, 1-(4-chloro-3-fluorophenyl)ethanone, followed by a detailed examination of two primary strategies for achieving the desired (S)-enantiomer: asymmetric reductive amination and classical chiral resolution of the racemic amine. This guide is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.

Introduction: The Significance of a Chiral Amine

Chiral primary amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The specific three-dimensional arrangement of substituents around a stereocenter can dramatically influence a molecule's interaction with biological targets, often dictating its efficacy and safety profile. (S)-1-(4-chloro-3-fluorophenyl)ethanamine is a prime example of such a critical chiral intermediate. Its synthesis, therefore, requires robust and efficient methods that can deliver the desired enantiomer in high purity.

The overall synthetic strategy typically begins with the preparation of the corresponding prochiral ketone, 1-(4-chloro-3-fluorophenyl)ethanone. From this key intermediate, two principal pathways diverge to yield the target (S)-amine:

-

Direct Asymmetric Synthesis: This approach aims to directly form the desired (S)-enantiomer from the ketone, primarily through asymmetric reductive amination.

-

Racemic Synthesis followed by Resolution: This classic strategy involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers.

This guide will delve into the practical execution of both approaches, providing insights into the underlying chemical principles and experimental considerations.

Synthesis of the Key Precursor: 1-(4-Chloro-3-fluorophenyl)ethanone

The synthesis of the precursor ketone is most commonly achieved via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[2][3][4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated by the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The acylium ion is then attacked by the electron-rich aromatic ring. The directing effects of the chloro and fluoro substituents on the benzene ring guide the position of acylation. Both are ortho, para-directing groups. However, due to steric hindrance from the adjacent chloro and fluoro groups, the acylation reaction predominantly occurs at the para-position relative to the fluorine atom, yielding the desired 1-(4-chloro-3-fluorophenyl)ethanone.

Diagram 1: Synthesis of 1-(4-chloro-3-fluorophenyl)ethanone

Caption: Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylations.[2][6]

Materials:

-

1-Chloro-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(4-chloro-3-fluorophenyl)ethanone can be purified by vacuum distillation or column chromatography on silica gel.

Enantioselective Synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine

With the key ketone precursor in hand, the next critical step is the stereoselective formation of the (S)-amine. We will discuss two robust methods to achieve this.

Strategy 1: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful and atom-economical method for the direct synthesis of chiral amines from ketones.[7][8] This one-pot reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced in situ by a chiral catalyst and a hydride source.

Diagram 2: Asymmetric Reductive Amination Workflow

Caption: General workflow for asymmetric reductive amination.

Causality in Experimental Choices:

-

Chiral Catalyst: The choice of the chiral catalyst is paramount for achieving high enantioselectivity. Transition metal catalysts, such as those based on ruthenium or iridium, paired with chiral phosphine ligands (e.g., BINAP derivatives), are commonly employed.[9] The specific ligand dictates the stereochemical outcome of the reduction.

-

Amine Source: Ammonium salts like ammonium acetate or ammonium formate can serve as the nitrogen source.[9]

-

Reducing Agent: Molecular hydrogen (H₂) or transfer hydrogenation reagents like formic acid or isopropanol are typically used as the hydride source.

Representative Experimental Protocol: Asymmetric Reductive Amination

This protocol is a generalized procedure based on known methods for asymmetric reductive amination of aryl ketones.[9]

Materials:

-

1-(4-Chloro-3-fluorophenyl)ethanone

-

Ammonium acetate

-

Chiral Ruthenium catalyst (e.g., [RuCl₂(chiral phosphine ligand)])

-

Hydrogen gas or formic acid

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

In a high-pressure reactor, combine 1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq.), ammonium acetate (10 eq.), and the chiral ruthenium catalyst (0.01-1 mol%).

-

Add the solvent (e.g., methanol).

-

If using hydrogen gas, purge the reactor with hydrogen and then pressurize to the desired pressure (e.g., 10-50 atm).

-

If using formic acid (5 eq.) as the reductant, add it to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and work up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1 M NaOH).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-amine.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Further purification can be achieved by column chromatography or crystallization of a suitable salt.

Strategy 2: Chiral Resolution of Racemic 1-(4-Chloro-3-fluorophenyl)ethanamine

An alternative and often highly effective approach is the resolution of a racemic mixture of the amine.[10][11][12] This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution:

The reaction of a racemic amine (a mixture of (R)- and (S)-enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: ((S)-amine)-(L-acid) and ((R)-amine)-(L-acid). These diastereomers are not mirror images of each other and therefore have different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in the mother liquor.

Diagram 3: Chiral Resolution via Diastereomeric Salts

Sources

- 1. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.winthrop.edu [chem.winthrop.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

Methodological & Application